4-Ethynylpiperidine hydrochloride
Overview
Description
4-Ethynylpiperidine hydrochloride is a chemical compound with the molecular formula C7H12ClN . It is primarily used for research and development purposes .
Synthesis Analysis
Piperidines, which include 4-Ethynylpiperidine, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in recent years .Molecular Structure Analysis
The molecular structure of 4-Ethynylpiperidine hydrochloride consists of seven carbon atoms, twelve hydrogen atoms, one nitrogen atom, and one chlorine atom . The InChI code for this compound is 1S/C7H11N.ClH/c1-2-7-3-5-8-6-4-7;/h1,7-8H,3-6H2;1H .Scientific Research Applications
Synthesis and Biological Properties
4-Ethynylpiperidine hydrochloride has been explored in various synthetic and biological contexts. Notably, a study synthesized novel alkoxy- and phenoxyalkyl ethers of secondary and tertiary ethynylpiperidin-4-ols, which showed a range of biological activities. These compounds displayed analgesic, anti-bacterial, anti-spasmotic, and anti-allergic properties, with some ethynyl-substituted agents showing significant analgesic activity. The study highlighted the potential of these compounds in pharmacology due to their diverse biological properties and low toxicity (Yu et al., 2009).
Synthesis Techniques
The synthesis of related compounds, such as 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, has been documented. These were prepared as hydrochlorides, indicating a methodological interest in the synthesis of ethynyl derivatives and their potential applications in various fields (Kozhushkov et al., 2010).
Advanced Synthesis Methods
There has been a focus on innovative synthesis methods for piperidine derivatives. For instance, ultrasound-promoted synthesis of novel bipodal and tripodalpiperidin-4-ones was achieved, indicating advanced techniques in the synthesis of complex piperidine structures, which could include 4-ethynylpiperidine hydrochloride derivatives (Rajesh et al., 2012).
Electrochemical Studies
The electrochemical behavior of similar compounds, like 4-ethynylaniline, has been investigated, offering insights into the electrochemical properties and potential applications of 4-ethynylpiperidine hydrochloride in electrochemical synthesis and biological assessment (Mehrdadian et al., 2021).
Agricultural Applications
Research on derivatives such as 2-ethynylpyridine as soil nitrification inhibitors highlights potential agricultural applications of 4-ethynylpiperidine hydrochloride. Its effectiveness in inhibiting nitrification in soil suggests possible utility in agriculture (McCarty & Bremner, 1990).
Safety And Hazards
4-Ethynylpiperidine hydrochloride is harmful if swallowed, causes skin irritation, and is harmful if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Piperidines, including 4-Ethynylpiperidine, play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing interest and potential for future research in this area .
properties
IUPAC Name |
4-ethynylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-2-7-3-5-8-6-4-7;/h1,7-8H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKLBUYGIBQZPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744906 | |
Record name | 4-Ethynylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynylpiperidine hydrochloride | |
CAS RN |
550378-30-8 | |
Record name | 4-Ethynylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethynylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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